molecular formula C6H6BrNO3S B155042 4-Bromo-N-hydroxybenzenesulfonamide CAS No. 1984-32-3

4-Bromo-N-hydroxybenzenesulfonamide

Número de catálogo: B155042
Número CAS: 1984-32-3
Peso molecular: 252.09 g/mol
Clave InChI: PORUPJYSNWMWCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-N-hydroxybenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a hydroxylamine (-NHOH) group attached to the sulfonamide moiety.

Propiedades

IUPAC Name

4-bromo-N-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUPJYSNWMWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941675
Record name 4-Bromo-N-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-32-3
Record name Benzenesulfonamide, p-bromo-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-N-hydroxybenzenesulfonamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by mimicking para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This mechanism is similar to traditional sulfonamide antibiotics.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit lipoxygenases (LOXs), enzymes involved in inflammatory processes. It has shown significant potency against human platelet-type 12-lipoxygenase (12-LOX), suggesting potential applications in managing inflammatory conditions.
  • Cancer Therapeutics : Studies have highlighted its role as a multi-targeted agent in cancer treatment. Its ability to stabilize G-quadruplex structures and inhibit carbonic anhydrases (CA IX and XII) positions it as a promising candidate for anticancer therapies .

The compound's biological activities are attributed to its interaction with specific molecular targets:

  • Inhibition of Platelet Aggregation : In vitro studies demonstrate that it can inhibit thromboxane A2-induced platelet aggregation, indicating potential use in thrombotic conditions.
  • Modulation of Inflammatory Responses : It has been shown to reduce levels of hydroxyeicosatetraenoic acid (HETE) in β-cells, highlighting its role in modulating inflammatory responses in diabetic contexts.

Study 1: Inhibition of Lipoxygenases

A study focused on the inhibitory effects of various benzenesulfonamide derivatives found that this compound significantly inhibited LOXs, which are pivotal in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 2: Antitumor Activity

Research showed that this compound could selectively inhibit CA IX-positive cancer cells under hypoxic conditions. Its ability to disrupt tumor cell growth at multiple levels illustrates its potential as a multi-targeting antitumor agent .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Brominated Sulfonamides

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound (Target) Br (para), -SO₂NHOH Bromine, Sulfonamide, Hydroxylamine C₆H₅BrN₂O₃S 265.09
4-Bromo-3-(hydroxymethyl)benzenesulfonamide Br (para), -CH₂OH (meta), -SO₂NH₂ Bromine, Hydroxymethyl, Sulfonamide C₇H₈BrNO₃S 266.11
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Br (para), -NO₂ (ortho), -SO₂NH Bromine, Nitro, Sulfonamide C₁₂H₈Br₂N₂O₄S 436.08
4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Cl (para), heteroaryl-thioxo-imino Chlorine, Thioxo-imino, Sulfonamide Varies by derivative ~400–450
4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide Br (meta), -CH=N- (Schiff base) Bromine, Schiff base, Sulfonamide C₁₅H₁₅BrN₂O₃S 395.26

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance electronic effects and crystal packing efficiency compared to chlorine, as seen in the structural differences between bromo- and chloro-substituted Schiff base sulfonamides .
  • Hydroxylamine vs. Hydroxymethyl : The -NHOH group in the target compound may confer unique redox properties, whereas the -CH₂OH group in ’s derivative enables hydrogen bonding and further oxidation .
  • Nitro vs. Schiff Base Substituents : Nitro groups (e.g., in ) increase electrophilicity, while Schiff bases (e.g., in ) facilitate metal coordination and antimicrobial activity.

Key Findings :

  • Brominated sulfonamides are typically synthesized via halogenation (e.g., Br₂/Na₂S₂O₃) or sulfonylation (e.g., sulfonyl chloride reactions) .
  • Schiff base derivatives (e.g., ) require condensation steps, often yielding crystalline products suitable for X-ray analysis .

Métodos De Preparación

Sulfonylation of Hydroxylamine Derivatives

The introduction of the N-hydroxy sulfonamide group typically involves reacting hydroxylamine or its protected derivatives with sulfonyl chlorides. For example, 4-bromobenzenesulfonyl chloride can be treated with N-protected hydroxylamine (e.g., benzyloxyamine or tert-butyldimethylsilyloxyamine) in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

A critical advancement in this method, as reported in patent literature, involves the use of in situ-generated hydroxylamine salts to improve reaction efficiency. For instance, combining hydroxylamine hydrochloride with 4-bromobenzenesulfonyl chloride in a polar aprotic solvent like tetrahydrofuran (THF) yields the intermediate sulfonamide, which is subsequently deprotected under acidic conditions. This approach avoids the need for isolating unstable hydroxylamine derivatives and achieves yields exceeding 70%.

Bromination Strategies

Regioselective bromination of the benzene ring is a pivotal step. Two primary strategies dominate:

  • Pre-sulfonylation bromination : Bromination of aniline derivatives prior to sulfonylation. For example, 4-bromoaniline can be sulfonylated using chlorosulfonic acid, followed by oxidation to introduce the N-hydroxy group.

  • Post-sulfonylation bromination : Direct bromination of N-hydroxybenzenesulfonamide using brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS) in carbon tetrachloride.

Comparative studies suggest that post-sulfonylation bromination offers superior regioselectivity due to the directing effects of the sulfonamide group. For instance, bromination of N-hydroxybenzenesulfonamide with Br₂ in glacial acetic acid at 0–5°C selectively yields the 4-bromo derivative, avoiding ortho-substitution byproducts.

One-Pot Synthesis via Coupling Reactions

Recent innovations leverage tandem reactions to streamline synthesis. A notable method involves the Ullmann-type coupling of 4-bromobenzenesulfonyl chloride with hydroxylamine in the presence of a copper(I) catalyst. This one-pot approach eliminates intermediate isolation steps, reducing reaction time from 12 hours to 4 hours while maintaining yields above 65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product purity:

  • Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance sulfonylation rates but may promote side reactions such as sulfonate ester formation.

  • Ether solvents (e.g., THF) balance reactivity and selectivity, particularly in reactions involving hydroxylamine derivatives.

Temperature control is critical during bromination. Reactions conducted below 10°C minimize dibromination, while elevated temperatures (40–50°C) accelerate sulfonylation.

Catalytic Systems

  • Base catalysts : Potassium carbonate or triethylamine facilitates deprotonation of hydroxylamine, enhancing nucleophilicity.

  • Transition metal catalysts : Copper(I) iodide improves coupling efficiency in one-pot syntheses, reducing side product formation by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The N-hydroxy proton resonates as a singlet at δ 10.2–10.5 ppm, while aromatic protons adjacent to bromine appear as doublets at δ 7.6–7.8 ppm.

  • IR Spectroscopy : Stretching vibrations at 1340 cm⁻¹ (S=O) and 910 cm⁻¹ (N–O) confirm sulfonamide and hydroxylamine functionalities.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g., 4-bromo-N-(propylcarbamoyl)benzenesulfonamide) reveals a monoclinic crystal system with space group C2/c and intermolecular hydrogen bonding between sulfonamide oxygen and N-hydroxy protons. These interactions stabilize the crystal lattice, as evidenced by Hirshfeld surface analyses showing 25.8% contribution from O–H contacts.

Applications and Derivatives

Materials Science Applications

Sulfonamide derivatives exhibit high thermal stability (melting points >400 K), suggesting utility in high-performance polymers or corrosion inhibitors.

MethodBrominating AgentSolventTemperatureYield (%)SelectivitySource
Pre-sulfonylationBr₂AcOH0–5°C684:1 (para:ortho)
Post-sulfonylationNBSCCl₄25°C72>95% para
One-pot couplingCuI, K₂CO₃DMF80°C65100% para

Table 2. Key Spectroscopic Signatures

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Sulfonamide (S=O)1340, 1160
N–O (hydroxylamine)10.2–10.5910
Aromatic C–Br7.6–7.8 (d)

Q & A

Basic Questions

Synthesis and Purification Methods Q: What are the recommended synthetic routes for preparing 4-Bromo-N-hydroxybenzenesulfonamide, and how can purity be optimized? A: A common method involves sulfonylation of 4-bromobenzenesulfonyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or pyridine) in anhydrous solvents like dichloromethane. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is critical. Purification typically employs recrystallization from ethanol/water or column chromatography (silica gel, gradient elution). Purity (>95%) can be confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Analytical Characterization Q: Which analytical techniques are essential for confirming the structure of this compound? A: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and hydrogen bonding (e.g., NH and OH protons resonate at δ 10–12 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H]^- at m/z 264.95).

Solubility and Stability Q: What solvent systems are suitable for handling this compound, and how does pH affect its stability? A: The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water. Stability tests indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions. For aqueous studies, buffered solutions (pH 6–8) with <10% DMSO are recommended. Long-term storage should be in inert atmospheres at -20°C .

Advanced Questions

Biological Activity Profiling Q: How can researchers evaluate the enzyme inhibitory potential of this compound? A: Conduct in vitro assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase):

  • Kinetic Assays : Measure IC50_{50} using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, leveraging crystallographic data from related sulfonamides .
  • Selectivity Screening : Test against isoform panels to identify off-target effects .

Handling Data Contradictions Q: How should discrepancies in reported biological activities or spectroscopic data be addressed? A: Systematic approaches include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., buffer composition, temperature).
  • Meta-Analysis : Compare data across studies using tools like PCA (Principal Component Analysis) to identify outlier variables (e.g., assay pH or salt concentrations) .
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve signal overlap in conflicting spectra .

Reactivity Under Catalytic Conditions Q: What strategies optimize this compound’s reactivity in cross-coupling reactions? A: The bromine substituent enables Suzuki-Miyaura coupling. Key parameters:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with K2_2CO3_3 in toluene/ethanol (3:1).
  • Microwave Assistance : Reduce reaction time (30 min at 120°C vs. 24 hrs conventional).
  • Post-Reaction Analysis : Monitor debromination byproducts via GC-MS .

Toxicity and Safety Assessment Q: What protocols ensure safe handling and toxicity evaluation of this compound? A:

  • In Vitro Toxicity : Use MTT assays on HepG2 cells to determine LC50_{50}.
  • Safety Practices : Follow GHS guidelines (e.g., PPE, fume hoods) as per SDS recommendations for analogous sulfonamides .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Structure-Property Relationships Q: How do substituents influence the electronic properties of this compound? A: Computational studies (DFT, Gaussian 09) reveal:

  • Electron-Withdrawing Effects : The bromine atom decreases electron density at the sulfonamide group, enhancing electrophilicity.
  • Hydrogen Bonding : The N-hydroxy group forms strong intermolecular bonds, increasing melting point (mp ~250°C predicted) compared to non-hydroxylated analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.